molecular formula C11H12O5 B12114912 (5-Formyl-2,3-dimethoxyphenyl)acetic acid

(5-Formyl-2,3-dimethoxyphenyl)acetic acid

Cat. No.: B12114912
M. Wt: 224.21 g/mol
InChI Key: YPWWWJUOJXTPJM-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)acetic acid: is a carboxylic acid with the chemical formula C10H12O4 . It features two methoxy (OCH3) groups attached to a phenyl ring, along with an acetic acid functional group. The compound’s structure is as follows:

Structure: O(C6H3(OCH3)2)CCH2COOH\text{Structure: } \text{O}(C_6H_3(\text{OCH}_3)_2)\text{CCH}_2\text{COOH} Structure: O(C6​H3​(OCH3​)2​)CCH2​COOH

Preparation Methods

The synthetic routes for (3,5-dimethoxyphenyl)acetic acid involve various reactions. One common method is the oxidation of 2,3-dimethoxytoluene using reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4). The industrial production typically employs efficient and scalable processes to yield the compound.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, converting the methyl groups to carboxylic acid groups.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

    Common Reagents: Potassium permanganate, chromic acid, reducing agents.

    Major Products: The primary product is itself.

Scientific Research Applications

(3,5-Dimethoxyphenyl)acetic acid: finds applications in:

    Chemistry: As a building block for organic synthesis.

    Biology: Studying phenolic compounds and their effects.

    Medicine: Investigating potential therapeutic properties.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the context. It may interact with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

(3,5-Dimethoxyphenyl)acetic acid: stands out due to its unique combination of methoxy groups and the acetic acid moiety. Similar compounds include other phenylacetic acids and related derivatives.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(5-formyl-2,3-dimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H12O5/c1-15-9-4-7(6-12)3-8(5-10(13)14)11(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

YPWWWJUOJXTPJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC(=O)O)C=O

Origin of Product

United States

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